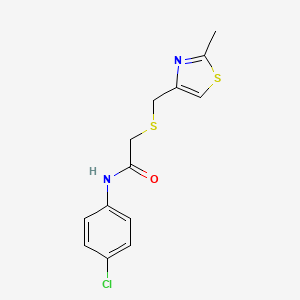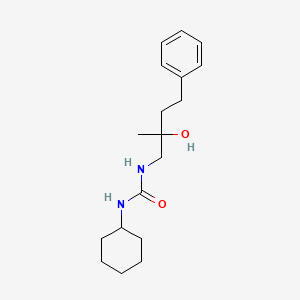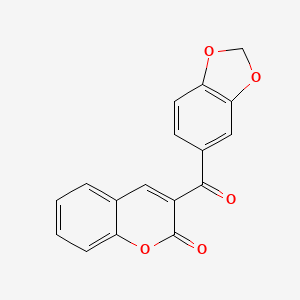
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound known for its diverse applications in medicinal and biochemical research. Its structure comprises a pyrimidine and quinazoline core, which grants it unique chemical properties and potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of 4-phenyl-6-oxo-pyrimidine with 3-(4-oxoquinazolin-3(4H)-yl)propanamide under controlled conditions. The process often includes a series of steps: nucleophilic substitution, cyclization, and amide bond formation. Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow reaction setup, enhancing yield and purity while minimizing reaction time and cost.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: It can be reduced to its amine derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the pyrimidine and quinazoline rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed from These Reactions:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted analogs depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Utilized in the development of novel organic synthesis pathways and as a reactant in complex molecule assembly. Biology: Serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious disease treatments. Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, influencing their activity and the subsequent biochemical pathways. For example, it might inhibit an enzyme by mimicking the substrate or blocking the active site, thereby halting a particular metabolic process.
Comparación Con Compuestos Similares
N-(2-(4-oxo-6-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness: What sets N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structural configuration allows for specific interactions with target molecules, distinguishing it from its analogs.
Is there any particular aspect you'd like me to dive deeper into?
Propiedades
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(10-12-28-16-25-19-9-5-4-8-18(19)23(28)31)24-11-13-27-15-26-20(14-22(27)30)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPVPVPWHJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)



![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)



![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/new.no-structure.jpg)

![5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2694684.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)
